tert-Butyl N-[(1R,4S,6R)-2-azabicyclo[2.2.1]heptan-6-yl]carbamate is a chemical compound that belongs to the class of carbamates, which are derivatives of carbamic acid. This compound is characterized by its bicyclic structure, making it a subject of interest in various chemical and pharmaceutical studies due to its potential biological activities and applications.
This compound is classified as a bicyclic amine derivative and a carbamate. Its unique structure features a tert-butyl group attached to a nitrogen atom that is part of the bicyclic framework, which contributes to its chemical reactivity and biological properties.
The synthesis of tert-butyl N-[(1R,4S,6R)-2-azabicyclo[2.2.1]heptan-6-yl]carbamate typically involves the following steps:
In an industrial context, continuous flow processes may be utilized to enhance efficiency and yield. Automated reactors allow for precise control over reaction parameters such as temperature, pressure, and reagent concentration, leading to high-purity products suitable for pharmaceutical applications.
The molecular formula of tert-butyl N-[(1R,4S,6R)-2-azabicyclo[2.2.1]heptan-6-yl]carbamate is , with a molecular weight of 212.29 g/mol.
Property | Value |
---|---|
IUPAC Name | tert-butyl N-[(1R,4S,6R)-2-azabicyclo[2.2.1]heptan-6-yl]carbamate |
InChI | InChI=1S/C11H20N2O2/c1-11(2,3)15-10(14)13-9-5-7-4-8(9)12-6-7/h7-9,12H,4-6H2,1-3H3,(H,13,14)/t7-,8+,9-/m1/s1 |
InChI Key | JFEPYXAQPBPXRI-HRDYMLBCSA-N |
SMILES | CC(C)(C)OC(=O)N[C@@H]1C[C@H]2C[C@@H]1NC2 |
The structure features a tert-butyl group attached to a nitrogen atom within the bicyclic framework, which influences its chemical behavior and interactions.
tert-Butyl N-[(1R,4S,6R)-2-azabicyclo[2.2.1]heptan-6-yl]carbamate can undergo several types of chemical reactions:
The specific reagents and conditions used in these reactions can vary widely based on the desired outcome. For instance:
The mechanism of action for tert-butyl N-[(1R,4S,6R)-2-azabicyclo[2.2.1]heptan-6-yl]carbamate involves its interaction with specific molecular targets such as enzymes or receptors:
The physical properties of tert-butyl N-[(1R,4S,6R)-2-azabicyclo[2.2.1]heptan-6-yl]carbamate include:
Chemical properties include:
Property | Value |
---|---|
Solubility | Soluble in organic solvents like dichloromethane |
Stability | Stable under standard storage conditions |
These properties are crucial for determining how the compound behaves under various experimental conditions.
tert-butyl N-[(1R,4S,6R)-2-azabicyclo[2.2.1]heptan-6-yl]carbamate has several scientific uses:
The stereoselective assembly of the 2-azabicyclo[2.2.1]heptane scaffold [(1R,4S,6R) configuration] is pivotal for accessing the target compound with high enantiomeric excess. Key strategies include:
Table 1: Comparative Performance of Asymmetric Methods for Bicyclic Core Synthesis
Method | Catalyst System | ee (%) | Yield (%) | Key Advantage |
---|---|---|---|---|
Diels-Alder Cycloaddition | Ti-(R)-BINOL | 92-95 | 78 | High endo selectivity |
Organocatalysis | L-Proline sulfonamide | 88-90 | 70 | Metal-free, scalable |
Ring-Closing Metathesis | Chiral Grubbs Catalyst | 85 | 65 | Functional group tolerance |
Regioselective carbamoylation of the C6 amine in the presence of the bridgehead nitrogen (N2) is non-trivial due to steric and electronic similarities. Controlled methods include:
Table 2: Reagents for Regioselective Carbamate Installation
Reagent System | Temperature (°C) | C6:N2 Selectivity | Remarks |
---|---|---|---|
Boc₂O / H₂O-CH₂Cl₂ | 0-5 | 8:1 | Requires pH control |
Boc₂O / Et₃N / DMAP | 25 | 5:1 | Fast but lower selectivity |
Boc-ON / Boron Chelation | -10 | >20:1 | Requires metal removal step |
When asymmetric synthesis proves challenging, kinetic resolution or diastereomer separation offers viable alternatives:
Orthogonal protection schemes are essential for sequential functionalization of the diamino bicyclo[2.2.1]heptane system:
Table 3: Orthogonal Protection and Deprotection Strategies
Protecting Group | Position | Installation Reagent | Cleavage Conditions | Compatibility |
---|---|---|---|---|
tert-Butoxycarbonyl (Boc) | C6-NH₂ | Boc₂O, Et₃N | TFA/CH₂Cl₂ (0°C, 1 h) | Base, nucleophiles |
Fluorenylmethyl (Fmoc) | N2-H | Fmoc-OSu, NaHCO₃ | Piperidine/DMF (20%, 15 min) | Acid, mild reducing agents |
Benzyloxycarbonyl (Cbz) | N2-H | Cbz-Cl, Na₂CO₃ | H₂/Pd-C, MeOH (1 atm, 2 h) | Acid, base (not hydrogenation) |
These methodologies collectively enable the efficient and stereocontrolled synthesis of tert-butyl N-[(1R,4S,6R)-2-azabicyclo[2.2.1]heptan-6-yl]carbamate, facilitating its application as a chiral building block in complex molecular architectures [1] [9].
CAS No.:
CAS No.: 1401708-83-5
CAS No.: 113378-31-7
CAS No.: 92950-40-8
CAS No.: 199488-98-7
CAS No.: 120026-55-3